![molecular formula C25H30N4O4S2 B15101964 ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B15101964.png)
ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperidine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidine ring and the thiazolidine moiety. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidine or pyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-1-piperidinecarboxylate: Shares the piperidine ring but lacks the pyrido[1,2-a]pyrimidine and thiazolidine moieties.
1-Benzyl-4-oxo-3-piperidinecarboxylate: Contains a benzyl group instead of the pyrido[1,2-a]pyrimidine core.
Indole derivatives: Feature a different heterocyclic system but may exhibit similar biological activities.
Biological Activity
Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from thiazolidinone and pyrimidine derivatives. Its molecular formula is C₁₈H₁₈N₄O₃S, indicating the presence of nitrogen, sulfur, and oxygen atoms which contribute to its biological activity.
Anticancer Activity
Recent studies indicate that derivatives of thiazolidinones, such as the compound , exhibit significant anticancer properties. Thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth.
A systematic review highlighted the anticancer efficacy of thiazolidinone compounds against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology .
Anti-Diabetic Effects
This compound may also possess anti-diabetic properties. Compounds with similar structures have been reported to act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are beneficial in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .
Antioxidant Activity
The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Studies on related thiazolidinone compounds have shown significant antioxidant effects comparable to established standards like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways that promote cancer cell survival and proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study showed that treatment with thiazolidinone derivatives resulted in reduced viability in breast and colon cancer cells .
In Vivo Studies
Preclinical trials involving animal models have provided insights into the anti-diabetic properties of similar compounds. In these studies, administration of DPP-IV inhibitors led to significant reductions in glucose levels post-meal and improved insulin sensitivity without causing hypoglycemia .
Properties
Molecular Formula |
C25H30N4O4S2 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
ethyl 1-[4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O4S2/c1-3-5-7-13-29-23(31)19(35-25(29)34)16-18-21(26-20-9-6-8-12-28(20)22(18)30)27-14-10-17(11-15-27)24(32)33-4-2/h6,8-9,12,16-17H,3-5,7,10-11,13-15H2,1-2H3/b19-16- |
InChI Key |
VXEGDTVLRYQFOD-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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